molecular formula C15H12BrN3O4S2 B2902277 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1021071-02-2

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2902277
CAS RN: 1021071-02-2
M. Wt: 442.3
InChI Key: DUAATMWZKKZNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, commonly known as BTP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTP-2 belongs to the class of oxadiazole compounds and is widely used as a tool for studying the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) in various physiological processes.

Mechanism of Action

BTP-2 inhibits N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide by binding to the IP3-binding site on the receptor. This prevents the binding of IP3 to the receptor, thereby inhibiting calcium release from intracellular stores. BTP-2 is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects. Inhibition of this compound by BTP-2 has been shown to reduce calcium signaling in cells, which can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. BTP-2 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

BTP-2 has several advantages as a tool for studying N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. It is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors. BTP-2 is also relatively stable and can be used in a wide range of experimental conditions. However, BTP-2 has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experimental conditions. BTP-2 also has a relatively short half-life in cells, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research on BTP-2. One area of research is the development of more potent and selective inhibitors of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. Another area of research is the use of BTP-2 in animal models to study the role of this compound in various physiological processes. BTP-2 can also be used in combination with other inhibitors or drugs to study the interaction between this compound and other cellular pathways. Overall, BTP-2 is a valuable tool for studying the role of this compound in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.

Synthesis Methods

The synthesis of BTP-2 involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide.

Scientific Research Applications

BTP-2 is widely used as a tool for studying the role of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide in various physiological processes. This compound are intracellular calcium channels that play a crucial role in regulating calcium signaling in cells. BTP-2 is a selective inhibitor of this compound and can be used to study the role of these receptors in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S2/c16-12-7-6-11(24-12)14-18-19-15(23-14)17-13(20)8-9-25(21,22)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAATMWZKKZNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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